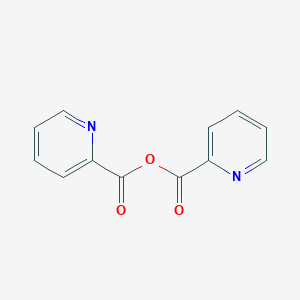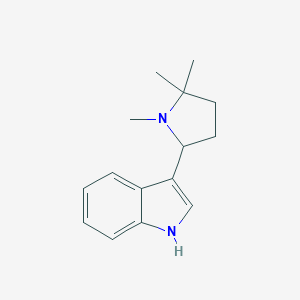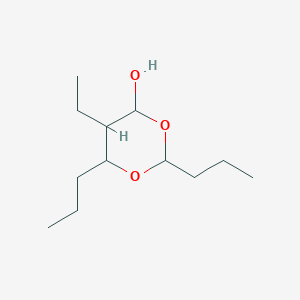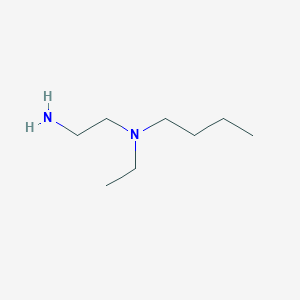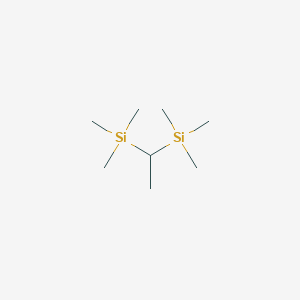
Morpholino(4-dimethylaminophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholino(4-dimethylaminophenyl)acetonitrile is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The CAS number for this compound is 17766-45-9 .
Synthesis Analysis
Phosphorodiamidate morpholinos (PMOs), such as Morpholino(4-dimethylaminophenyl)acetonitrile, are known as premier gene knockdown tools in developmental biology . PMOs are usually 25 nucleo-base-long morpholino subunits with a neutral phosphorodiamidate linkage . They work via a steric blocking mechanism and are stable towards nucleases inside cells .Molecular Structure Analysis
The molecular structure of Morpholino(4-dimethylaminophenyl)acetonitrile contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula for this compound is C14H19N3O .Physical And Chemical Properties Analysis
The molecular weight of Morpholino(4-dimethylaminophenyl)acetonitrile is 245.32 .科学的研究の応用
Gene Knockdown Tools in Developmental Biology
Phosphorodiamidate morpholinos (PMOs) are known as premier gene knockdown tools in developmental biology . PMOs are usually 25 nucleo-base-long morpholino subunits with a neutral phosphorodiamidate linkage . They work via a steric blocking mechanism and are stable towards nucleases inside cells .
Synthesis of PMOs
PMOs are usually synthesized using phosphoramidate P (V) chemistry . The synthesis of PMOs, phosphoroamidate morpholinos (MO), and thiophosphoramidate morpholinos (TMO) are discussed in the literature .
Therapeutic Drugs
Of the 16 oligonucleotide therapeutics approved so far by the US Food and Drug Administration (FDA), 4 are PMO-based drugs . These include Eteplirsen (2016), Golodirsen (2019), Viltolarsen (2020), and Casimersen (2021) for the treatment of Duchenne Muscular Dystrophy (DMD) .
Treatment of Duchenne Muscular Dystrophy (DMD)
PMOs bind to a target out-of-frame dystrophin pre-mRNA and alter splicing, which results in an in-frame mRNA . This mechanism is used in the treatment of DMD, a rare genetic disease of the dystrophin protein that predominantly affects males .
Antisense Technologies
Morpholino antisense oligonucleotides are widely adopted in antisense technologies . They have provided insights into developmental mechanisms .
Control of Morpholino Experiments
The use of morpholinos can lead to misleading results, including off-target effects . Therefore, controls are suggested that allow researchers to interpret morpholino experiments correctly .
Photoactivatable Cyclic Caged Morpholino Oligomers (ccMOs)
Photoactivatable cyclic caged morpholino oligomers (ccMOs) represent a promising tool to selectively regulate gene expression with spatiotemporal control . However, some challenges associated with the preparation of these reagents have limited their broader use in biological settings .
作用機序
Target of Action
Morpholino(4-dimethylaminophenyl)acetonitrile, also known as Morpholino, is a molecule used to modify gene expression . The primary targets of Morpholino are specific sequences of RNA . By binding to these sequences, Morpholino can block the function of target genes .
Mode of Action
Morpholino operates by binding to complementary sequences of RNA and blocking sites on the RNA . This interaction prevents the translation of a protein from an mRNA or interferes with precursor mRNA splicing . Morpholino oligomers are designed to be an exact antisense match against the region surrounding the first translated ATG (to block translation) or against a splice donor or acceptor site (to interfere with precursor mRNA splicing) .
Biochemical Pathways
The biochemical pathways affected by Morpholino are those related to the function of the target genes. By blocking the function of these genes, Morpholino can alter the biochemical pathways in which they are involved . .
Pharmacokinetics
Morpholino oligomers are known to be soluble, non-toxic, and stable . These properties suggest that Morpholino could have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of Morpholino’s action is the knockdown of the function of target genes . This can lead to a variety of molecular and cellular effects, depending on the roles of the target genes. For example, if the target gene is involved in cell proliferation, Morpholino could potentially inhibit cell growth.
Action Environment
The action of Morpholino can be influenced by various environmental factors. For instance, the effectiveness of Morpholino can be affected by the presence of other molecules that compete for the same target RNA sequences . Additionally, the stability of Morpholino could be influenced by factors such as pH and temperature .
Safety and Hazards
将来の方向性
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICMDAXIOQFNQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(4-dimethylaminophenyl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
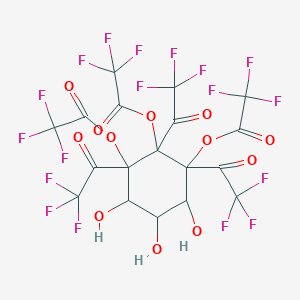


![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
